molecular formula C12H8BrClN2O B12896261 [(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-57-7

[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12896261
CAS No.: 88757-57-7
M. Wt: 311.56 g/mol
InChI Key: GFHIKCPUIASLER-UHFFFAOYSA-N
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Description

2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H7BrClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound can be used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile
  • 2-((7-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile
  • 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and chlorine atoms in the quinoline ring, which can influence its reactivity and potential applications. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and may impart specific biological activities.

Properties

CAS No.

88757-57-7

Molecular Formula

C12H8BrClN2O

Molecular Weight

311.56 g/mol

IUPAC Name

2-(7-bromo-5-chloro-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H8BrClN2O/c1-7-2-3-8-10(14)6-9(13)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3

InChI Key

GFHIKCPUIASLER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Cl

Origin of Product

United States

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